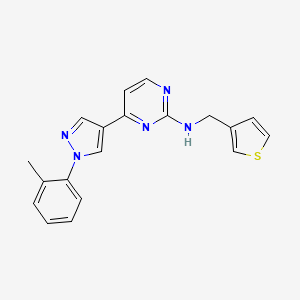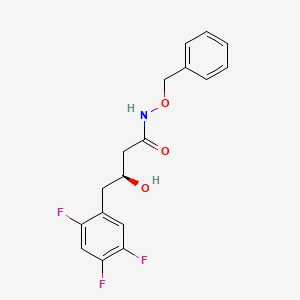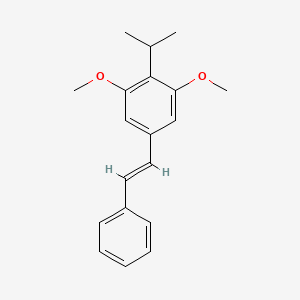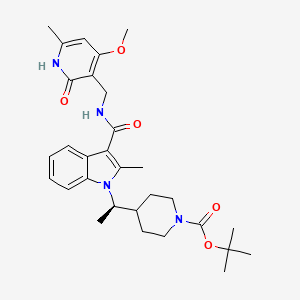
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyrazole ring: This step involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
Attachment of the pyrrolidine moiety: This can be done via nucleophilic substitution reactions where the pyrrolidine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine analogs: Compounds with similar structures but different substituents on the pyrimidine or pyrazole rings.
Other pyrimidine derivatives: Compounds like 4-amino-2-methylpyrimidine and 2,4-diaminopyrimidine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H24N6/c1-25-13-5-8-17(25)9-11-21-20-22-12-10-19(24-20)16-14-23-26(15-16)18-6-3-2-4-7-18/h2-4,6-7,10,12,14-15,17H,5,8-9,11,13H2,1H3,(H,21,22,24) |
InChI Key |
YBRRUPQCINBFGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)


![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)

